(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone
Overview
Description
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, an amino group, and a hydroxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate benzoyl chloride derivative to form the piperazine-benzoyl compound.
Introduction of Amino Group: : The amino group is introduced through a substitution reaction, often using ammonia or an amine source.
Hydroxylation: : The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxy group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl compounds.
Scientific Research Applications
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can be compared with other similar compounds, such as:
4-(3-Amino-2-hydroxybenzoyl)piperazine: : Similar structure but lacks the phenyl group.
4-(3-Amino-2-hydroxybenzoyl)benzene: : Similar functional groups but different core structure.
4-(3-Amino-2-hydroxybenzoyl)pyridine: : Similar functional groups but different heterocyclic core.
These compounds share similarities in their functional groups but differ in their core structures, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-15-8-4-7-14(16(15)22)18(24)21-11-9-20(10-12-21)17(23)13-5-2-1-3-6-13/h1-8,22H,9-12,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFMCGNZHVEGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729813 | |
Record name | [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-32-6 | |
Record name | [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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